molecular formula C17H24BrN3O3S B299286 N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

カタログ番号 B299286
分子量: 430.4 g/mol
InChIキー: ZTAPJHXXVGDXAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound was initially developed as a drug candidate for the treatment of solid tumors, including renal cell carcinoma and hepatocellular carcinoma. However, it has also been found to have potential therapeutic applications in other diseases, such as rheumatoid arthritis and psoriasis.

作用機序

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 inhibits the activity of several kinases by binding to the ATP binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream signaling molecules, which ultimately leads to the inhibition of cancer cell growth and survival. In addition, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. In addition, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been found to have anti-inflammatory properties, which may be beneficial for the treatment of rheumatoid arthritis and psoriasis.

実験室実験の利点と制限

One advantage of using N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for investigating the role of kinases in cancer development and progression. However, one limitation of using N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 is that it may have off-target effects, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the research and development of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006. One potential application is the development of combination therapies that include N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 and other anti-cancer agents. This approach may improve the efficacy of cancer treatment and reduce the development of drug resistance. In addition, further research is needed to investigate the potential therapeutic applications of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 in other diseases, such as rheumatoid arthritis and psoriasis. Finally, the development of more potent and selective kinase inhibitors based on the structure of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 may lead to the development of more effective cancer treatments.

合成法

The synthesis of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 involves several steps, starting with the reaction of 2-bromoaniline with 2-cyclooctylidenehydrazine to form the intermediate compound, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)ethyl]methanesulfonamide. This intermediate is then reacted with oxalyl chloride and triethylamine to form the final product, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006.

科学的研究の応用

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in the development and progression of cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is critical for tumor growth and survival.

特性

製品名

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

分子式

C17H24BrN3O3S

分子量

430.4 g/mol

IUPAC名

2-(2-bromo-N-methylsulfonylanilino)-N-(cyclooctylideneamino)acetamide

InChI

InChI=1S/C17H24BrN3O3S/c1-25(23,24)21(16-12-8-7-11-15(16)18)13-17(22)20-19-14-9-5-3-2-4-6-10-14/h7-8,11-12H,2-6,9-10,13H2,1H3,(H,20,22)

InChIキー

ZTAPJHXXVGDXAD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NN=C1CCCCCCC1)C2=CC=CC=C2Br

正規SMILES

CS(=O)(=O)N(CC(=O)NN=C1CCCCCCC1)C2=CC=CC=C2Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。